molecular formula C17H20N4O3 B2700379 2-(4-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 923184-16-1

2-(4-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Cat. No.: B2700379
CAS No.: 923184-16-1
M. Wt: 328.372
InChI Key: FOAHESNBBNCVAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylpiperidin-1-yl)-2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Characterization : The synthesis of related compounds often involves complex reactions aimed at introducing or modifying functional groups to achieve desired chemical properties. For instance, the design and synthesis of derivatives involving piperazine and acetamide groups have been explored for various applications, including their potential biological activities. Such synthetic strategies involve multiple steps, including N-alkylation, acylation, and characterization by NMR, IR, and MS to confirm the structures of the synthesized compounds (Yang Jing, 2010).

Applications in Oxidative Reactions : Some derivatives of piperidines and acetamides serve as reagents or catalysts in oxidative reactions. For example, the use of 4-acetamido-TEMPO derivatives in the electrochemical oxidation of alcohols and aldehydes to carboxylic acids highlights the role of these compounds in facilitating oxidative transformations under mild conditions, which can be pivotal in synthesizing pharmaceutical intermediates (M. Rafiee et al., 2018).

Biological Evaluation and Imaging Applications : Derivatives structurally related to the queried compound have been evaluated for their biological activity, including their use as imaging probes for receptors. For instance, studies on 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide as a potential imaging probe for 5-HT2A receptors, despite its eventual unsuitability, underscore the pursuit of such compounds in medical diagnostics and therapeutic research (J. Prabhakaran et al., 2006).

Antimicrobial and Cytotoxicity Studies : The synthesis of novel modified Strobilurin derivatives, including those related to phthalazine and acetamide functionalities, and their evaluation for antimicrobial activities and cytotoxicity showcase another significant area of application. Such studies contribute to the discovery of new therapeutic agents by exploring the biological activities of synthesized compounds (A. M. Sridhara et al., 2011).

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-11-6-8-21(9-7-11)17(24)16(23)18-10-14-12-4-2-3-5-13(12)15(22)20-19-14/h2-5,11H,6-10H2,1H3,(H,18,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAHESNBBNCVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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